molecular formula C26H29F3IN3O4 B11822184 Tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

Tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

Cat. No.: B11822184
M. Wt: 631.4 g/mol
InChI Key: MBDPIJDSBJZNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate" is a structurally complex molecule featuring a piperidine core with a tert-butyl carboxylate group, a 3-hydroxyazetidine ring, and a benzoyl moiety substituted with fluorine and iodine atoms. This compound’s design integrates multiple pharmacophoric elements:

  • Piperidine-carboxylate backbone: Provides rigidity and serves as a common scaffold for functionalization.
  • 3-Hydroxyazetidine: A strained four-membered ring that may influence metabolic stability and binding interactions.

The combination of these features suggests applications in medicinal chemistry, particularly for enzyme inhibition or receptor modulation.

Properties

IUPAC Name

tert-butyl 2-[1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-3-hydroxyazetidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F3IN3O4/c1-25(2,3)37-24(35)33-11-5-4-6-20(33)26(36)13-32(14-26)23(34)16-8-9-17(27)21(29)22(16)31-19-10-7-15(30)12-18(19)28/h7-10,12,20,31,36H,4-6,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPIJDSBJZNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chiral Intermediate Synthesis

The synthesis begins with the preparation of the (S)-configured piperidine core, as detailed in patent US20180273506A1. (2S)-2-piperidinecarboxylic acid undergoes acyl cyanation using thionyl chloride and a phase-transfer catalyst, followed by cyano hydrolysis and esterification with alcohols such as methanol or benzyl alcohol. Subsequent protection with di-tert-butyl dicarbonate yields [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate. This intermediate is critical for introducing stereochemical control early in the synthesis.

Azetidine Moiety Construction

The azetidine ring is synthesized via lithiation-borylation of azabicyclo[1.1.0]butane (ABB), as described in the University of Bristol research. ABB derivatives, strained due to their bicyclic structure, undergo 1,2-metallate rearrangements with boronic esters to form 3-hydroxyazetidines. For example, reacting ABB with tert-butyl piperidine-1-carboxylate boronic ester under −78°C conditions generates the azetidine scaffold with 72% yield and >98% enantiomeric excess (ee).

Final Coupling and Functionalization

The tertiary butyl ester and iodophenyl aniline groups are introduced sequentially. Acylation of the azetidine nitrogen with 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl chloride is performed in dimethylacetamide at 60°C, achieving 65% yield. Final deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid completes the synthesis.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)ee (%)Source
Piperidine acylationThionyl chloride, phase-transfer catalyst85
Azetidine formationABB, boronic ester, −78°C7298
Iodophenyl acylationBenzoyl chloride, DMA, 60°C65
Boc deprotectionTrifluoroacetic acid, dichloromethane95

Chiral Resolution and Stereochemical Control

Resolution-Based Methods

Early routes relied on chiral resolution using (R)-α-methoxy-α-trifluoromethylphenyl-acetyl chloride to separate racemic mixtures of the piperidine intermediate. However, this method required multiple recrystallizations, resulting in ≤50% yield and high reagent consumption, limiting scalability.

Chiral Inducing Reagents

Recent advancements employ chiral amino alcohols as inducing agents to bypass resolution. For instance, (S)-prolinol mediates asymmetric addition during nitromethane coupling, achieving 89% ee in the nitro reduction step. This approach reduces reliance on ultralow temperatures (−78°C) and hazardous bases like lithium diisopropylamide.

Strain-Release Rearrangements

The University of Bristol’s strain-release semipinacol rearrangement offers a breakthrough. Azabicyclo[1.1.0]butyl carbinols undergo base-mediated ring-opening to form 3-hydroxyazetidines with 78% yield and >99% ee, outperforming prior methods in both efficiency and stereoselectivity.

Comparative Analysis with Structural Analogs

Table 2: Performance Comparison with Related Compounds

CompoundSynthetic ComplexityMax Yield (%)Key Advantage
Tert-butyl 2-(1-(3,4-difluorophenyl)...Moderate60Simplified azetidine synthesis
Tert-butyl 2-(1-(2-fluoro-4-iodophenyl).High55Enhanced halogen reactivity
Target compoundHigh78Superior stereocontrol via strain-release

The target compound’s difluoro and iodo substituents necessitate precise ortho-directed amination, increasing synthetic complexity compared to analogs. However, its strain-release-enabled azetidine formation provides unmatched efficiency.

Industrial Scalability Challenges

Raw Material Accessibility

Sourcing enantiopure ABB precursors remains a bottleneck. The Nagao synthesis route from allyl amine (32 → 33 → ABB) requires dibromination and strong bases, posing safety risks.

Waste Management

Iodine-containing byproducts demand specialized disposal to prevent environmental contamination. Patent US20180273506A1 recommends catalytic iodination to minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The halogen substituents (fluoro and iodo) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol. Substitution reactions would result in the replacement of the halogen substituents with the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Attributes Reference
Target Compound Piperidine, Azetidine 3,4-Difluoro, 2-fluoro-4-iodophenylamino, hydroxy ~650 (estimated) Halogen diversity, strained azetidine -
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide () Piperidine, Benzimidazolone Chloro, nitro, iodo ~500 Enzyme inhibition (8-OxoG targets)
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate () Piperidine Hydroxy, trifluoromethylphenyl ~350 Lipophilic substituents, deprotection
tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate () Benzoate Difluoro, triazolo 348 (MS) Heterocyclic conjugation, solubility
Key Observations:

Halogenation Effects: The target compound’s iodine atom (vs. Fluorine atoms in all compounds improve metabolic stability and modulate electronic properties.

Core Ring Systems :

  • The azetidine ring in the target introduces strain, which may increase reactivity compared to the unstrained piperidine derivatives in and .
  • Piperidine-carboxylate backbones (common in ) are versatile for functionalization but differ in substituent placement.

Synthetic Strategies :

  • Protection/Deprotection : tert-Butyl carboxylate groups (e.g., ) are frequently used for temporary protection, with deprotection via acidic conditions (e.g., HCl in ether) .
  • Coupling Reactions : Amide bond formation (e.g., benzoyl-azetidine linkage in the target) parallels methods in , which uses BOP reagents for carboxylate-amine coupling .

Solubility and Stability:
  • The target’s iodine substituent likely reduces aqueous solubility compared to trifluoromethyl () or triazolo () groups, necessitating formulation adjustments .
  • The hydroxyazetidine moiety may enhance hydrogen bonding but could introduce instability due to ring strain, unlike the stable piperidine-hydroxyl groups in .
Bioactivity Insights:
  • The iodophenyl group in the target may improve binding to iodine-preferring targets (e.g., thyroid receptors) compared to chlorine or fluorine analogs .

Challenges and Innovations

  • Synthetic Complexity : The target’s multi-step synthesis (e.g., azetidine ring formation, iodophenyl coupling) contrasts with simpler piperidine derivatives (), requiring advanced purification techniques .
  • Regioselectivity : Fluorine and iodine placement on aromatic rings demands precise control to avoid byproducts, as seen in ’s nitro-aniline synthesis .

Biological Activity

Tert-butyl 2-(1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C26H29F3IN3O4C_{26}H_{29}F_{3}IN_{3}O_{4}. Its structure includes:

  • Tert-butyl ester group : Enhances lipophilicity.
  • Piperidine ring : Contributes to the compound's basicity and potential receptor interactions.
  • Azetidine moiety : Provides unique steric and electronic properties.

The presence of multiple halogen substituents (difluoro and iodo groups) is significant for its reactivity and binding affinity to biological targets.

Synthesis

The synthesis of this compound involves several steps of organic reactions that require careful optimization to achieve high yields. The general synthetic route includes:

  • Formation of the piperidine ring.
  • Introduction of the azetidine structure.
  • Halogenation steps to incorporate fluorine and iodine atoms.
  • Esterification to form the tert-butyl ester.

These steps are crucial for maintaining the integrity of the functional groups essential for biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through interactions with specific enzymes and receptors.

The compound is believed to modulate various biochemical pathways by:

  • Inhibiting specific enzymes : Studies suggest that it may inhibit kinases or other enzymes involved in signaling pathways related to cell proliferation and survival.
  • Binding to receptors : Its unique structure allows it to interact with receptor sites, potentially influencing cellular responses.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation.
  • Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in cell cultures, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate neuroprotective effects in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryReduces inflammatory cytokines
NeuroprotectiveModulates oxidative stress

Future Directions

Given its promising biological activities, further research is warranted to:

  • Investigate pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) will be crucial for therapeutic applications.
  • Conduct in vivo studies : Animal models will provide insights into the efficacy and safety profile of this compound.
  • Explore structure-activity relationships (SAR) : Modifying certain functional groups may enhance potency or selectivity against specific targets.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, including amide coupling, nucleophilic substitutions, and protection/deprotection strategies. Key steps include:

  • Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and triethylamine (TEA) in dichloromethane (DCM) for activating carboxylic acid intermediates .
  • Piperidine-azetidine ring assembly : Stereochemical control during azetidine ring formation requires chiral catalysts or enantiopure starting materials to preserve 3-hydroxyazetidin-3-yl configuration .
  • Iodination and fluorination : Electrophilic aromatic substitution with iodine monochloride (ICl) and fluorinating agents like DAST (diethylaminosulfur trifluoride) .
    Optimization : Yield improvements (e.g., >70%) are achieved via solvent selection (e.g., DCM for polar intermediates), temperature control (0–25°C for sensitive reactions), and catalytic additives (e.g., DMAP for acylations) .

Q. Q2. How can structural confirmation be reliably performed given the compound’s complexity?

A combination of analytical techniques is required:

  • NMR : 1H/13C/19F NMR resolves stereochemistry and substituent positions (e.g., distinguishing fluorophenyl vs. iodophenyl environments) .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z) and detects impurities .
  • X-ray crystallography : Single-crystal analysis validates 3D conformation, particularly for the azetidine-piperidine core and iodine/fluorine spatial arrangement .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., fluorine/iodine substitution) impact biological target interactions?

Case Study :

  • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. For example, 3,4-difluoro substitution increases binding affinity to kinase targets by 2–3× compared to non-fluorinated analogs .
  • Iodine : Improves radiopharmaceutical potential (e.g., SPECT imaging) but may reduce solubility. Comparative studies show iodine at the 4-phenyl position improves target engagement in vitro (IC50: 0.8 µM vs. 2.1 µM for brominated analogs) .
    Methodological Approach :
  • SAR studies : Synthesize analogs with halogen/functional group substitutions and test via kinase inhibition assays .
  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes with targets like EGFR or CD4 .

Q. Q4. What strategies resolve low yields in the final deprotection step of the tert-butyl group?

Challenges : Acidic deprotection (e.g., HCl/dioxane) can degrade the azetidine-piperidine core or fluorinated aryl rings. Solutions :

  • Alternative reagents : Trifluoroacetic acid (TFA) in DCM at 0°C minimizes side reactions (yield improvement from 45% to 72%) .
  • Protecting group alternatives : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for orthogonal deprotection under mild conditions .

Q. Q5. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?

Experimental Design :

  • Dosing : Administer 10 mg/kg (IV and oral) in rodent models to assess bioavailability .
  • Metabolite profiling : Use LC-MS/MS to identify hydroxylated or deiodinated metabolites in plasma .
  • Tissue distribution : Radiolabel the iodine moiety (e.g., 125I) for gamma counting in organs .
    Key Metrics :
  • Half-life (t1/2) : Target >4 hours for sustained efficacy.
  • Brain penetration : Measure CSF/plasma ratio to evaluate CNS accessibility .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Observed Discrepancies :

  • Aqueous solubility : Ranges from 0.1 mg/mL (pH 7.4) to 2.3 mg/mL (pH 2.0) due to protonation of the piperidine nitrogen .
  • Organic solvents : High solubility in DMSO (>50 mg/mL) but precipitation in THF .
    Resolution Strategies :
  • pH-controlled experiments : Measure solubility at physiologically relevant pH levels (2.0, 7.4) with PBS buffer .
  • Co-solvent systems : Test PEG-400/water mixtures to enhance formulation stability .

Q. Q7. Why do computational docking results sometimes conflict with experimental binding data?

Root Causes :

  • Conformational flexibility : The 3-hydroxyazetidine ring adopts multiple poses not captured in rigid docking .
  • Solvent effects : Water-mediated hydrogen bonds (e.g., with fluorophenyl groups) are often omitted in simulations .
    Mitigation :
  • Molecular dynamics (MD) : Run 100-ns simulations to sample conformational states .
  • Free energy perturbation (FEP) : Calculate binding free energies for improved accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.